1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative featuring a cyclopentylamino group at position 1, an ethyl group at position 2, and a methyl group at position 2. This compound belongs to a class of nitrogen-rich heterocycles investigated for their biological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
1-(cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-3-15-13(2)16(12-21)20-23-17-10-6-7-11-18(17)24(20)19(15)22-14-8-4-5-9-14/h6-7,10-11,14,22H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCXOSKRJHVXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactionsCommon methods for synthesizing benzimidazoles involve the condensation of o-phenylenediamine with formic acid or its equivalents . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a member of the pyrido[1,2-a]benzimidazole family, which has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores the applications of this compound, highlighting its significance in drug discovery, molecular biology, and therapeutic interventions.
Anticancer Activity
Research indicates that compounds within the pyrido[1,2-a]benzimidazole class exhibit significant anticancer properties. Studies have shown that 1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrido[1,2-a]benzimidazoles could effectively induce apoptosis in various cancer cell lines. The mechanism involved the modulation of the PI3K/Akt pathway, which is crucial for cell survival and growth .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It appears to exert protective effects against neuronal damage induced by oxidative stress.
Case Study:
In experimental models of Alzheimer's disease, compounds similar to 1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile have been shown to reduce amyloid-beta toxicity and improve cognitive function . Such findings suggest that this compound may serve as a lead for developing neuroprotective agents.
Antimicrobial Properties
The antimicrobial activity of pyrido[1,2-a]benzimidazoles has also been documented. This compound has demonstrated efficacy against a range of bacterial strains, making it a candidate for further development as an antibiotic.
Data Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | E. coli | 32 µg/mL |
| 1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | S. aureus | 16 µg/mL |
Targeted Drug Delivery
Recent advancements in drug delivery systems have incorporated pyrido[1,2-a]benzimidazole derivatives for targeted therapy. The ability to modify these compounds allows for the conjugation with nanoparticles or liposomes, enhancing their delivery to specific tissues or cells.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. In cancer treatment, for example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations and Molecular Properties
The target compound's activity and physicochemical properties are influenced by substituents at positions 1, 2, and 3. Below is a comparison with key analogs:
Table 1: Substituent Variations and Molecular Data
*Calculated using standard atomic weights.
Key Research Findings
Cycloalkylamino vs. Arylaminio Groups: Cyclohexylamino analogs () exhibit moderate antimicrobial activity, while 4-fluorophenylamino derivatives () show higher anticancer potency due to enhanced π-π interactions .
Ethyl vs. Benzyl at Position 2: Ethyl-substituted compounds (e.g., target, ) demonstrate improved metabolic stability compared to benzyl groups (3v), which are prone to oxidative degradation .
1-Oxo vs. 1-Amino Derivatives: 1-Oxo derivatives (e.g., 3i, 3s) are more potent against MDR-TB, while 1-amino derivatives (e.g., target, ) are prioritized for anticancer screening .
Biological Activity
1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound's molecular formula is with a complex structure that includes a benzimidazole moiety. Its unique structure contributes to its biological activity, particularly in targeting cancer cells.
Anticancer Properties
Recent studies have highlighted the potential of benzimidazole derivatives, including our compound of interest, as anticancer agents. The following table summarizes key findings regarding the biological activity of similar benzimidazole compounds:
The mechanisms through which 1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects are not fully elucidated but can be inferred from studies on related compounds:
- Caspase Activation : Similar benzimidazole derivatives have been shown to induce apoptosis in cancer cells through caspase-dependent pathways, leading to programmed cell death.
- Reactive Oxygen Species (ROS) : Some derivatives promote ROS production, which contributes to oxidative stress and subsequent cell death in tumor cells.
- DNA Interaction : Certain compounds exhibit DNA intercalation properties that disrupt replication and transcription processes.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various benzimidazole derivatives on human lung adenocarcinoma A549 cells. The results indicated that compounds similar to 1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile showed significant cytotoxicity with IC50 values ranging from 5 to 10 µM. The study utilized WST-1 assays to measure cell viability and confirmed the apoptotic nature of cell death through caspase assays .
Study 2: Hypoxia Selectivity
Another investigation focused on the selectivity of benzimidazole derivatives for hypoxic tumor environments. Compounds were tested under hypoxic conditions, revealing enhanced cytotoxic effects compared to normoxic conditions. This selectivity is crucial for targeting tumor cells while minimizing damage to normal tissues .
Q & A
Q. What are the recommended synthetic routes for 1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, and how do reaction conditions influence yield?
A multicomponent reaction (MCR) approach is widely used for structurally similar pyrido[1,2-a]benzimidazoles. For example, a one-pot MCR involving heterocyclic ketene aminals, enamines, and nitriles can yield high-purity products via precipitation without tedious purification . Key parameters include solvent choice (polar aprotic solvents like DMF), temperature (80–100°C), and stoichiometric ratios of reactants. Yield optimization requires systematic screening using design of experiments (DoE) to account for interactions between variables like time, temperature, and catalyst loading .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be prioritized?
Structural confirmation requires a combination of:
- IR spectroscopy to identify nitrile (C≡N stretch ~2200 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.
- NMR (¹H and ¹³C) to resolve cyclopentyl, ethyl, and methyl substituents. For example, the cyclopentylamino group shows distinct multiplet splitting in ¹H NMR (δ 1.5–2.5 ppm).
- TOF-MS for accurate molecular ion detection (e.g., [M+H]⁺) and fragmentation pattern analysis. Prioritize cross-validation between techniques, especially for resolving overlapping signals in crowded aromatic regions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
While specific toxicity data for this compound is limited, safety sheets for analogous pyrido-benzimidazole derivatives emphasize:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols.
- Spill management: Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste channels .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity or stability?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to predict reaction pathways and substituent effects. For example:
- Reaction path searches identify optimal cyclopentylamino group positioning to stabilize transition states.
- Solvent effect modeling (using COSMO-RS) can predict solubility and crystallization behavior. Experimental validation should follow high-throughput screening of computationally prioritized candidates .
Q. What methodological strategies resolve contradictions in reported synthetic yields or reactivity data?
Discrepancies often arise from uncontrolled variables (e.g., trace moisture, catalyst purity). To address this:
- Design of Experiments (DoE): Use fractional factorial designs to isolate critical factors (e.g., reactant purity vs. temperature).
- Sensitivity analysis: Quantify the impact of each variable using response surface methodology (RSM).
- Reproducibility checks: Standardize reagent sources and reaction monitoring (e.g., in situ FTIR for real-time kinetics) .
Q. How can reaction mechanisms involving the pyrido[1,2-a]benzimidazole core be elucidated experimentally?
Mechanistic studies require:
- Isotopic labeling: Use ¹⁵N-labeled amines to track cyclopentylamino group incorporation via MS/MS.
- Trapping intermediates: Introduce radical scavengers (e.g., TEMPO) or electrophilic traps to isolate transient species.
- Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- High-performance liquid chromatography (HPLC): Use C18 columns with acetonitrile/water gradients (0.1% TFA modifier) for high-resolution separation.
- Crystallization optimization: Screen solvents (e.g., ethanol/water mixtures) and additives (e.g., seed crystals) to improve crystal purity.
- Membrane filtration: Employ nanofiltration membranes (MWCO ~500 Da) to remove low-MW byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
